ETHENESULFONIC ACID ETHYL ESTER

概要

説明

Ethenesulfonic acid ethyl ester: is an organic compound with the chemical formula C4H8O3S. It is an ester derived from ethenesulfonic acid and ethanol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: Ethenesulfonic acid ethyl ester can be synthesized through the esterification of ethenesulfonic acid with ethanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This process utilizes a fixed-bed reactor where ethenesulfonic acid and ethanol are passed over a solid acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.

化学反応の分析

Types of Reactions: Ethenesulfonic acid ethyl ester undergoes various chemical reactions, including:

Esterification: The formation of esters from carboxylic acids and alcohols.

Hydrolysis: The breakdown of the ester into ethenesulfonic acid and ethanol in the presence of water and an acid or base catalyst.

Substitution Reactions: The ester group can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Esterification: Concentrated sulfuric acid as a catalyst.

Hydrolysis: Acidic or basic conditions with water.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Hydrolysis: Ethenesulfonic acid and ethanol.

Substitution: Depending on the nucleophile used, different substituted products can be formed.

科学的研究の応用

Industrial Applications

-

Synthesis of Surfactants and Detergents

- Ethyl ethanesulfonate is utilized in the production of surfactants due to its ability to reduce surface tension. This property is critical in formulating effective detergents and cleaning agents.

- Catalyst in Organic Reactions

- Electrolyte in Electrochemical Cells

- Additive in Polymer Production

- Intermediate in Pharmaceutical Synthesis

Case Study 1: Surfactant Development

A recent study explored the use of ethyl ethanesulfonate in developing new surfactants for industrial cleaning applications. The results indicated that surfactants formulated with this compound exhibited superior cleaning efficiency compared to traditional surfactants, demonstrating its potential for commercial use.

Case Study 2: Electrochemical Applications

Research conducted on the use of ethyl ethanesulfonate as an electrolyte revealed improved performance metrics in lithium-ion batteries. The study highlighted that incorporating this compound increased the ionic conductivity and overall efficiency of the battery systems, paving the way for more efficient energy storage solutions .

Data Table: Comparison of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Surfactants | Used to formulate cleaning agents | Enhanced cleaning efficiency |

| Organic Synthesis | Acts as a catalyst | Increased reaction rates and yields |

| Electrochemical Cells | Serves as an electrolyte | Improved ionic conductivity |

| Polymer Production | Additive for flexible materials | Enhanced flexibility and durability |

| Pharmaceutical Synthesis | Intermediate for drug development | Improved solubility and bioavailability |

作用機序

The mechanism of action of ethenesulfonic acid ethyl ester involves its ability to participate in nucleophilic substitution reactions. The ester group can be activated by an acid catalyst, making it more susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions.

類似化合物との比較

Methanesulfonic acid ethyl ester: Similar in structure but with a methyl group instead of an ethyl group.

Ethyl methanesulfonate: Another ester with similar reactivity but different applications.

Uniqueness: Ethenesulfonic acid ethyl ester is unique due to its specific reactivity and applications in various fields. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial settings.

生物活性

Ethenesulfonic acid ethyl ester (C4H8O3S) is a sulfonate ester that has garnered attention in various scientific fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

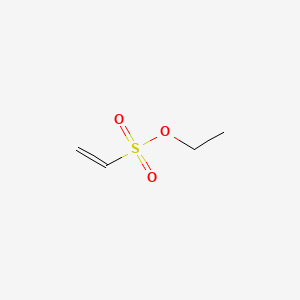

This compound is characterized by the following molecular structure:

- Molecular Formula : C4H8O3S

- Molecular Weight : 136.17 g/mol

- CAS Number : 77676

The compound features an ethyl group attached to the ethenesulfonic acid moiety, which influences its solubility and reactivity in biological systems.

Biological Activity

This compound exhibits several biological activities, primarily linked to its role as a potential alkylating agent and its interactions with cellular components. The following sections summarize key findings regarding its biological effects.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. A study evaluating various sulfonate esters revealed that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes, leading to cell lysis .

Cytotoxicity and Genotoxicity

This compound has been studied for its cytotoxic effects on human cell lines. In vitro assays demonstrated dose-dependent cytotoxicity, with higher concentrations leading to increased cell death. Moreover, the compound has been implicated as a genotoxic agent, potentially causing DNA damage through alkylation processes .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL for S. aureus and 50 µg/mL for E. coli, suggesting promising applications in antimicrobial formulations .

- Genotoxicity Assessment : In a study examining the genotoxic potential of various sulfonate esters, this compound was found to induce significant chromosomal aberrations in cultured human lymphocytes at concentrations above 50 µM. This raises concerns regarding its safety in pharmaceutical applications .

The biological activities of this compound can be attributed to several mechanisms:

- Alkylation : The compound can form covalent bonds with nucleophilic sites on DNA, leading to mutations and potential carcinogenic effects.

- Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid membranes, altering permeability and inducing cell death.

- Reactive Oxygen Species (ROS) Generation : this compound may induce oxidative stress within cells, contributing to cytotoxicity and genotoxicity .

Safety and Toxicology

While this compound shows potential therapeutic benefits, it also poses risks due to its cytotoxic and genotoxic properties. Safety assessments indicate that exposure can lead to skin irritation, respiratory issues, and potential long-term health effects if mishandled. Proper safety protocols must be established when utilizing this compound in research or industrial applications .

特性

IUPAC Name |

ethyl ethenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3S/c1-3-7-8(5,6)4-2/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFJXRUUPWIALU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063280 | |

| Record name | Ethenesulfonic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4058-26-8 | |

| Record name | Ethyl ethenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4058-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethenesulfonic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004058268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethenesulfonic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethenesulfonic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。